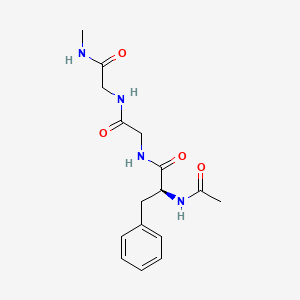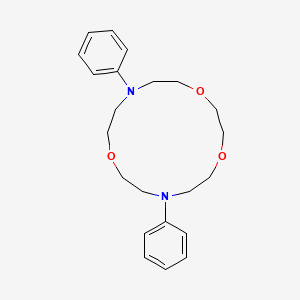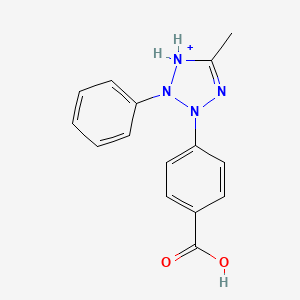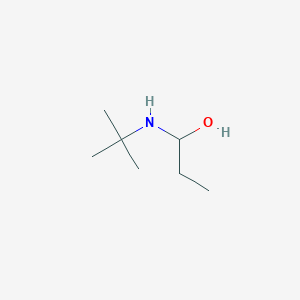![molecular formula C14H17Cl2N3 B14241780 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile CAS No. 486393-38-8](/img/structure/B14241780.png)
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is a chemical compound known for its significant role in various scientific research fields. It is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and a butanenitrile chain. This compound is often used in pharmaceutical research and analytical testing due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical testing.
Biology: In studies involving receptor binding and enzyme inhibition.
Medicine: As a reference standard in pharmaceutical research to ensure the quality and safety of medicines.
Industry: In the development and validation of analytical methods for detecting impurities in drug substances.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol: This compound has a similar structure but with a hydroxyl group instead of a nitrile group.
7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one: Another related compound with a quinoline ring structure
Uniqueness
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is unique due to its specific combination of the piperazine ring, dichlorophenyl group, and butanenitrile chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
CAS No. |
486393-38-8 |
|---|---|
Molecular Formula |
C14H17Cl2N3 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butanenitrile |
InChI |
InChI=1S/C14H17Cl2N3/c15-12-4-3-5-13(14(12)16)19-10-8-18(9-11-19)7-2-1-6-17/h3-5H,1-2,7-11H2 |
InChI Key |
VOTOVNUEASEEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC#N)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)




![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)

![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)


